Cyclopentyl 1,3,4-oxadiazinane-4-carboxylate
Description
Cyclopentyl 1,3,4-oxadiazinane-4-carboxylate is a heterocyclic compound featuring a cyclopentyl group attached to a 1,3,4-oxadiazinane ring, which is further substituted with a carboxylate group. This compound belongs to the class of oxadiazines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
cyclopentyl 1,3,4-oxadiazinane-4-carboxylate |
InChI |
InChI=1S/C9H16N2O3/c12-9(11-5-6-13-7-10-11)14-8-3-1-2-4-8/h8,10H,1-7H2 |
InChI Key |
QMMHQVXXFUVMBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)N2CCOCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 1,3,4-oxadiazinane-4-carboxylate can be synthesized through a one-pot synthetic protocol involving the aerobic oxidation of acylhydrazides followed by a cycloaddition reaction. The process typically involves the use of sodium nitrite (NaNO₂) and nitric acid (HNO₃) for the oxidation step, and 4-(dimethylamino)pyridine (DMAP) as a catalyst for the cycloaddition with allenoates . This method is efficient and yields the desired product in good to high yields.
Industrial Production Methods
The use of environmentally friendly reagents and catalysts, along with optimized reaction conditions, can facilitate the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 1,3,4-oxadiazinane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under aerobic conditions using reagents like oxygen, iodine, or bromine.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Oxygen, iodine, bromine
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Cyclopentyl 1,3,4-oxadiazinane-4-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Cyclopentyl 1,3,4-oxadiazinane-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity . The compound’s unique structure allows it to form stable interactions with various biological targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Cyclopentyl 1,3,4-oxadiazinane-4-carboxylate can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole core but differ in their substituents and overall structure.
Azinane derivatives: Compounds with azinane rings that exhibit similar biological activities but differ in their chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazine and azinane derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
